molecular formula C13H14ClN3 B1479754 1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098007-77-1

1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479754
CAS No.: 2098007-77-1
M. Wt: 247.72 g/mol
InChI Key: MAAQRQXVLPMZND-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C13H14ClN3 and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of liver alcohol dehydrogenase . This interaction is crucial as it can influence the metabolism of alcohol and other substrates processed by this enzyme. Additionally, the compound’s structure allows it to form stable complexes with certain proteins, potentially altering their function and activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s ability to inhibit liver alcohol dehydrogenase is one such example, where it binds to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, it can interact with DNA and RNA, influencing transcription and translation processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. For instance, its interaction with liver alcohol dehydrogenase can alter the metabolism of alcohol and other related substrates .

Properties

IUPAC Name

1-(2-chloroethyl)-3-pyridin-4-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-6-9-17-12-3-1-2-11(12)13(16-17)10-4-7-15-8-5-10/h4-5,7-8H,1-3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAQRQXVLPMZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=CC=NC=C3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 3
1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 4
Reactant of Route 4
1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 5
Reactant of Route 5
1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 6
1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.